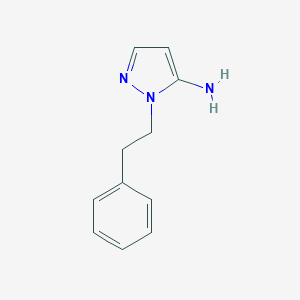

1-(2-phenylethyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOHPWARVBNKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Phenylethyl 1h Pyrazol 5 Amine and Its Structural Analogs

Classical and Cyclocondensation Approaches to Pyrazole (B372694) Amines

The traditional and most widely employed method for constructing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govrsc.org This approach, known as the Knorr pyrazole synthesis, forms the backbone of pyrazole chemistry. beilstein-journals.org

Hydrazine-Based Cyclizations with Carbonyl Precursors

The reaction between a hydrazine, such as phenylethylhydrazine, and a β-ketonitrile is a direct and common method for producing 5-aminopyrazoles. nih.gov The β-ketonitrile provides the three-carbon backbone, while the hydrazine supplies the two adjacent nitrogen atoms required for the pyrazole ring. The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. acs.org

A variety of precursors can act as the three-carbon component. For instance, α,β-unsaturated nitriles that have a leaving group at the β-position can react with hydrazines to form 5-aminopyrazoles. mdpi.com Similarly, the reaction of β-ketonitriles or alkylidenemalononitriles with hydrazines is a well-established route to this class of compounds. nih.govbeilstein-journals.org The versatility of this approach allows for the introduction of a wide range of substituents onto the pyrazole core by modifying the starting materials. For example, using substituted phenylhydrazines and various benzoylacetonitriles can lead to a diverse library of N-aryl-5-aminopyrazoles. beilstein-journals.org

Table 1: Examples of Hydrazine-Based Cyclizations for Pyrazole Amine Synthesis

| Hydrazine Derivative | Carbonyl Precursor | Product | Reference |

| Phenylhydrazine | Benzoylacetonitrile (B15868) | 5-amino-1,3-diphenyl-1H-pyrazole | researchgate.net |

| Hydrazine Hydrate | 2-Arylhydrazones of 3-oxopropanenitriles | 5-amino-4-arylazopyrazoles | beilstein-journals.org |

| Phenylhydrazine | α,β-Unsaturated cyanoester | 1,5-Disubstituted pyrazole | asianpubs.org |

Multicomponent Reaction Strategies for Pyrazole Amine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and operational simplicity. rsc.org These reactions combine three or more starting materials in a single step to create complex molecules, which is a significant advantage over traditional multi-step syntheses. rsc.orgnih.gov

One-Pot Synthesis Protocols

One-pot syntheses of pyrazole amines often involve the in-situ generation of a key intermediate that then undergoes cyclization. For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound or a tosyl hydrazone can produce polysubstituted pyrazoles in high yields. organic-chemistry.org Another approach involves the condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) in an aqueous medium, which is a greener alternative to traditional organic solvents. rsc.org

The synthesis of 5-amino-1,3-diphenyl-1H-pyrazol-5-yl)amides has been achieved through a one-pot method involving the cyclization of benzoylacetonitrile and phenylhydrazine, followed by acylation, with good to excellent yields. researchgate.net This method avoids the need to isolate the intermediate 5-amino-1,3-diphenyl pyrazole. researchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized through a four-component reaction of enaminones, benzaldehyde (B42025), hydrazine-HCl, and ethyl cyanoacetate (B8463686) in water. longdom.org

Table 2: Examples of One-Pot Syntheses of Pyrazole Derivatives

| Starting Materials | Catalyst/Solvent | Product Type | Reference |

| Phenyl hydrazines, aldehydes, malononitrile | Sodium p-toluene sulfonate / Water | Multisubstituted 5-amino pyrazole | rsc.org |

| Aldehydes, 1,3-dicarbonyls, diazo compounds/tosyl hydrazones | Not specified | Polyfunctional pyrazoles | organic-chemistry.org |

| Benzoylacetonitrile, phenylhydrazine, acylating agent | Neat | N-(1,3-diphenyl-1H-pyrazol-5-yl)amides | researchgate.net |

| Enaminones, benzaldehyde, hydrazine-HCl, ethyl cyanoacetate | Ammonium acetate (B1210297) / Water | Pyrazol[3,4-b]pyridine derivatives | longdom.org |

Advanced and Sustainable Synthesis Techniques for 1-(2-phenylethyl)-1H-pyrazol-5-amine Precursors

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. Microwave-assisted and ultrasound-assisted syntheses have gained prominence as they often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.orgrsc.org

Microwave-Assisted Synthesis

Microwave irradiation has been successfully applied to the synthesis of various pyrazole derivatives, including 1-aryl-1H-pyrazole-5-amines. rsc.orgnih.gov This technique can significantly accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govdergipark.org.tr A notable example is the microwave-mediated reaction of an aryl hydrazine with 3-aminocrotononitrile (B73559) or an α-cyanoketone in an aqueous HCl solution. nih.gov This method is efficient in terms of both time and resources, with typical isolated yields ranging from 70-90%. nih.gov The use of water as a solvent further enhances the green credentials of this approach. nih.gov Microwave-assisted synthesis has also been employed for the preparation of pyrazole-linked pyrimidinones (B12756618) and 1-aroyl-3,5-dimethyl-1H-pyrazoles, demonstrating the broad applicability of this technology. rsc.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazoles

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| 1-Aryl-1H-pyrazole-5-amines synthesis | Longer reaction times, often requires organic solvents. | 10-15 minutes, 150 °C, water as solvent, 70-90% yield. | nih.gov |

| Pyrazole-linked pyrimidinones synthesis | Not specified | 30-45 minutes, 100 °C, 300 W, 72-85% yield. | rsc.org |

| 1-Aroyl-3,5-dimethyl-1H-pyrazoles synthesis | Not specified | 3-5 minutes, 270 W, 82-98% yield. | rsc.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (UAOS) utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. rsc.org The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, which can dramatically accelerate reaction rates. rsc.org This technique has been successfully used for the synthesis of pyrazole derivatives, often under milder conditions than those required for conventional or even microwave-assisted methods. rsc.orgrsc.org For instance, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine has been achieved with high yields in 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org Another example is the ultrasound-assisted four-component synthesis of pyrano[2,3-c]pyrazoles. mdpi.com

Table 4: Examples of Ultrasound-Assisted Synthesis of Pyrazole Derivatives

| Product | Starting Materials | Conditions | Yield | Reference |

| 1,5-Disubstituted pyrazoles | α,β-Unsaturated cyanoester, phenyl hydrazine | 60 °C, 75-90 min | High | asianpubs.org |

| 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones | Not specified | Three-component reaction | Not specified | researchgate.net |

| Pyrazoles | Hydrazine hydrate, ethyl 3-oxobutanoate, barbituric acid, benzaldehyde derivatives | Glu.@Fe3O4 MNPs catalyst | High | researchgate.net |

Solvent-Free and Aqueous Media Syntheses

The development of synthetic methodologies for pyrazole derivatives under solvent-free or in aqueous media aligns with the principles of green chemistry, aiming to reduce the use of hazardous organic solvents. nih.govpharmacognosyjournal.net Several studies have demonstrated efficient syntheses of pyrazole analogs, including those structurally related to this compound, using these environmentally benign conditions.

One approach involves the multicomponent reaction of aldehydes, malononitrile, and hydrazine derivatives. For instance, the synthesis of 5-aminopyrazole-4-carbonitriles has been achieved through a three-component cyclocondensation in aqueous media using sodium p-toluenesulfonate (NaPTS) as a catalyst. mdpi.com NaPTS acts as a hydrotrope, increasing the solubility of organic reactants in water and thereby enhancing the reaction rate. mdpi.com

Solvent-free conditions, often employing grinding techniques, have also proven effective. nih.gov For example, the four-component condensation of malononitrile, aromatic aldehydes, hydrazine hydrate, and ethyl acetoacetate (B1235776) to produce pyranopyrazole derivatives has been successfully carried out using ZnS nanoparticles as a catalyst under solvent-free grinding. nih.gov This method offers advantages such as high yields, short reaction times (around 12 minutes), and easy catalyst recovery. nih.gov Similarly, nano-titania has been used as a catalyst for the synthesis of dihydropyrano-[2,3-c]-pyrazoles under solvent-free conditions at room temperature. nih.gov

Another notable example is the one-pot, four-component condensation for the synthesis of 4H-pyrano[2,3-c] pyrazoles using an Ag/La-ZnO nanocatalyst, which proceeds via grinding without any solvent. nih.gov This protocol is highlighted for its high catalytic efficiency, excellent yields, and short reaction times. nih.gov The use of Amberlyst-70, a heterogeneous catalyst, has also been reported for the aqueous synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. mdpi.com

The following table summarizes various solvent-free and aqueous media syntheses of pyrazole derivatives.

Table 1: Examples of Solvent-Free and Aqueous Media Syntheses of Pyrazole Derivatives

| Catalyst | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sodium p-toluenesulfonate (NaPTS) | Phenylhydrazine, Aldehydes, Malononitrile | Aqueous media | 5-Aminopyrazole-4-carbonitriles | mdpi.com |

| ZnS nanoparticles | Malononitrile, Aromatic aldehydes, Hydrazine hydrate, Ethyl acetoacetate | Solvent-free, grinding | Pyranopyrazoles | nih.gov |

| Nano-titania | Substituted aldehydes, Hydrazine hydrate, Malononitrile, Ethyl acetoacetate | Solvent-free, room temperature | Dihydropyrano-[2,3-c]-pyrazoles | nih.gov |

| Ag/La-ZnO nanocatalyst | Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate, Malononitrile | Solvent-free, grinding | 4H-pyrano[2,3-c] pyrazoles | nih.gov |

| Amberlyst-70 | Hydrazines, 1,3-Diketones | Aqueous media, room temperature | Pyrazoles | mdpi.com |

| YS-Fe₃O₄@PMO/IL-Cu | Malononitrile, Benzaldehyde, Ethyl acetoacetate, Hydrazine hydrate | Water, 25°C, ultrasonic | Dihydropyrano[2,3-c]pyrazoles | frontiersin.org |

Heterogeneous Catalysis and Nanocatalyst Applications

Heterogeneous catalysis, particularly employing nanocatalysts, has emerged as a highly efficient and sustainable approach for the synthesis of pyrazole scaffolds. nih.govtaylorfrancis.com These catalysts offer significant advantages, including high stability, easy recovery and reusability, and the ability to function under mild reaction conditions, which aligns with green chemistry principles. nih.govnih.gov

A variety of nanocatalysts have been successfully applied in the synthesis of pyrazole derivatives through multicomponent reactions. For instance, ceria-doped zirconia (CeO₂/ZrO₂) has been used as a heterogeneous catalyst for the synthesis of pyranopyrazoles in excellent yields (88–98%) within 15 minutes at room temperature. nih.gov Similarly, Mn/ZrO₂ under ultrasound irradiation has been shown to afford pyranopyrazoles in high yields (88–98%) in just 10 minutes. nih.gov

Magnetic nanoparticles have also found application in pyrazole synthesis due to their straightforward separation from the reaction mixture using an external magnet. A yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex (YS-Fe₃O₄@PMO/IL-Cu) has been developed as an efficient nanocatalyst for the synthesis of dihydropyrano[2,3-c]pyrazoles. frontiersin.org This catalyst demonstrated high efficiency in water and could be reused for at least nine cycles without a significant loss of activity. frontiersin.org Other magnetic nanocatalysts like Fe₃O₄@l-arginine and Fe₃O₄@CoFe-LDH have also been reported for the solvent-free synthesis of pyrazole derivatives. nih.govjsynthchem.com

Metal oxide nanocatalysts are also prominent in this field. Nano ZnO has been utilized for the synthesis of substituted pyrazoles, and it can be reused for five to six runs without degradation in its catalytic activity. nih.gov Furthermore, a range of other solid-state and nanoparticle-mediated catalysts have been employed, including CuO/ZrO₂, Fe₃O₄@Si@MoO₂, and Mg-Fe hydrolactite catalysts, for the three-component synthesis of pyrazoles from malononitrile, aldehydes, and hydrazines. beilstein-journals.org

The table below provides a summary of various heterogeneous and nanocatalysts used in the synthesis of pyrazole analogs.

Table 2: Application of Heterogeneous and Nanocatalysts in Pyrazole Synthesis

| Catalyst | Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Ceria-doped zirconia (CeO₂/ZrO₂) | Four-component reaction | High yields (88-98%) in 15 min at RT | Pyranopyrazoles | nih.gov |

| Mn/ZrO₂ | Multicomponent reaction | Ultrasound irradiation, high yields (88-98%) in 10 min | Pyrano[2,3-c]-pyrazoles | nih.gov |

| YS-Fe₃O₄@PMO/IL-Cu | Four-component condensation | Reusable for at least 9 cycles, aqueous media | Dihydropyrano[2,3-c]pyrazoles | frontiersin.org |

| Nano ZnO | Multicomponent reaction | Reusable for 5-6 runs, solvent-free | Substituted pyrazoles | nih.gov |

| Fe₃O₄@l-arginine | Four-component condensation | 8 mol% catalyst loading, solvent-free, RT | Spiro-pyrano[2,3-c]-pyrazole | nih.gov |

| CuO/ZrO₂ | Three-component synthesis | Solid-state, nanoparticle-mediated | Pyrazoles | beilstein-journals.org |

| Fe₃O₄@Si@MoO₂ | Three-component synthesis | Nanoparticle-mediated | Pyrazoles | beilstein-journals.org |

Flow Chemistry Implementations

Flow chemistry has become a powerful tool for the synthesis of pyrazoles, offering advantages such as enhanced safety, improved scalability, and reduced reaction times compared to traditional batch methods. mdpi.comgalchimia.com This technology allows for precise control over reaction parameters and enables the safe handling of hazardous intermediates. nih.gov

Several flow-based methodologies have been developed for the synthesis of a variety of pyrazole derivatives. For instance, a continuous-flow process for the synthesis of 3,5-di- and 1,3,5-trisubstituted pyrazoles has been described, involving the reaction of terminal aryl alkynes with n-BuLi followed by coupling with acyl chlorides and subsequent reaction with hydrazines. mdpi.com This method provides moderate to good yields with a total residence time of around 70 minutes under mild conditions. mdpi.com

Another approach involves a two-step flow synthesis of substituted pyrazoles from acetophenones. galchimia.com The process begins with the condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine in a second step to yield the pyrazole. galchimia.com This tandem reaction demonstrates high yields for a range of substrates. galchimia.com

Flow chemistry has also been instrumental in the rapid and modular synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.gov By flowing fluorinated amines through sequential reactor coils, diazoalkane formation and [3+2] cycloaddition can be achieved in a telescoped manner. nih.gov This assembly-line approach allows for subsequent modifications, such as N-alkylation and arylation, in a continuous process. nih.gov A two-step continuous-flow methodology has also been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate, which involves a copper-mediated alkyne homocoupling followed by a Cope-type hydroamination. rsc.orgrsc.org

The following table highlights some examples of flow chemistry implementations for pyrazole synthesis.

Table 3: Flow Chemistry Approaches to Pyrazole Synthesis

| Starting Materials | Key Reaction Steps | Residence Time | Product Type | Reference |

|---|---|---|---|---|

| Vinylidene keto esters, Hydrazine derivatives | Cyclocondensation | Not specified | Pyrazoles | mdpi.com |

| Terminal aryl alkynes, n-BuLi, Acyl chlorides, Hydrazines | In situ ynone formation, Cyclocondensation | ~70 min | 3,5-di- and 1,3,5-trisubstituted pyrazoles | mdpi.com |

| Acetophenones, DMADMF, Hydrazine | Enaminone formation, Cyclocondensation | 10 min (enaminone), 2 min (pyrazole) | Substituted pyrazoles | galchimia.com |

| Fluorinated amines, Alkynes/Alkenes | Diazoalkane formation, [3+2] Cycloaddition | 1-60 min | Highly functionalized pyrazoles and pyrazolines | nih.gov |

| Terminal alkynes, Hydrazine monohydrate | Copper-mediated alkyne homocoupling, Cope-type hydroamination | Not specified | 3,5-Disubstituted pyrazoles | rsc.orgrsc.org |

Regioselective Synthesis and Functionalization of this compound Analogs

The regioselective synthesis and subsequent functionalization of pyrazole derivatives are crucial for creating structurally diverse molecules with specific properties. mdpi.com The position of substituents on the pyrazole ring significantly influences the compound's biological activity and chemical reactivity. chim.it

The synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved with high regioselectivity through the condensation of 1,3-diketones with arylhydrazines in aprotic solvents like N,N-dimethylacetamide (DMAc) at room temperature. organic-chemistry.org This method provides good yields and is operationally simple. organic-chemistry.org Similarly, the regioselective synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers has been accomplished through multi-step procedures involving enaminone-type intermediates. nih.gov

A one-pot synthesis of highly substituted phenylamino-pyrazoles has been reported through the condensation of an active methylene (B1212753) reagent, isothiocyanate, and a hydrazine derivative. nih.gov Further investigation into the regioselectivity of this reaction revealed that a stepwise approach could lead to a mixture of N-methyl pyrazole isomers. nih.gov

C-H Activation and Annulation Reactions (e.g., Rh(III)-catalyzed [5+1] annulation)

Transition-metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of pyrazole rings, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org Rhodium(III) catalysis, in particular, has been extensively used for C-H functionalization and annulation reactions to construct complex heterocyclic systems.

For example, rhodium(III)-catalyzed C-H functionalization/annulation has been employed for the synthesis of densely functionalized furans using pyrazole as a directing group. researchgate.net More recently, a three-component synthesis of N-naphthyl pyrazoles has been developed via a Rh(III)-catalyzed cascade involving pyrazole annulation and Satoh-Miura benzannulation, which activates two aryl C-H bonds. rsc.orgnih.gov This method starts from enaminones, hydrazine hydrochlorides, and internal alkynes. rsc.org

Furthermore, a rhodium-catalyzed three-component reaction for the synthesis of aryl pyrazoles from enaminones, aryl hydrazine hydrochlorides, and alkynes has been reported. rsc.org An electrochemical approach for the intermolecular C-H/N-H oxidative annulation of 2-phenylpyrazoles with alkynes using a rhodium(III) redox regime has also been disclosed, which notably avoids the need for external metal oxidants. rsc.org Additionally, Rh(III)-catalyzed oxidative annulation of 5-aryl pyrazinones with alkynes provides access to pyrazinone-linked naphthalenes. acs.org A three-component chemo-selective synthesis of N-(o-alkenylaryl) pyrazoles has been achieved through pyrazole annulation and a Rh-catalyzed chemo-selective aryl C-H addition cascade. acs.org

Functional Group Interconversions on Pyrazole Amino Scaffolds

The amino group on pyrazole scaffolds, such as in 5-aminopyrazoles, is a versatile functional handle that allows for a wide range of subsequent transformations to create diverse derivatives. mdpi.comnih.gov These functional group interconversions are essential for modulating the physicochemical and biological properties of the pyrazole core. researchgate.net

A common transformation is the reaction of the amino group with various electrophiles. For instance, 5-aminopyrazoles can be condensed with N-substituted isatins to form pyrazole-oxindole hybrid systems. mdpi.com The amino group can also be acylated; for example, 5-amino-3-aryl-1H-pyrazoles have been treated with substituted benzoyl chlorides to yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org

The pyrazole ring itself can be further functionalized. For example, the carboethoxy group of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be reduced to a hydroxymethyl group using lithium aluminum hydride. nih.gov This alcohol can then be converted to a nitrile, which in turn can be transformed into a carbothioamide, providing a precursor for the synthesis of pyrazolyl-thiazole derivatives. nih.gov

In another example, 5-amino-1H-pyrazole-4-carboxamide can be treated with urea (B33335) to form a pyrazolo[3,4-d]pyrimidine-4,6-dione, which can then be chlorinated and subsequently coupled with amines to generate a library of substituted pyrazolo[3,4-d]pyrimidines. nih.gov Oxidative dehydrogenative coupling of pyrazol-5-amines can also lead to the selective formation of azopyrrole derivatives. nih.gov

The following table lists the chemical compounds mentioned in this article.

Chemical Reactivity and Mechanistic Pathways of 1 2 Phenylethyl 1h Pyrazol 5 Amine

Electronic Properties and Reactivity Prediction

The reactivity of 1-(2-phenylethyl)-1H-pyrazol-5-amine is fundamentally governed by the electronic characteristics of the pyrazole (B372694) ring, which are significantly modulated by the phenylethyl group at the N1 position and the amino group at the C5 position.

Nucleophilic and Electrophilic Reactivity Profiles (positions 3, 4, and 5)

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which dictates its electronic distribution and reactivity. researchgate.netnih.gov Generally, the pyrazole nucleus is considered an electron-rich system. researchgate.net The C4 position of the pyrazole ring is characterized by higher electron density, making it the primary site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.netmdpi.comrsc.org Conversely, the C3 and C5 positions are electron-deficient due to the electronegativity of the adjacent nitrogen atoms, rendering them susceptible to nucleophilic attack. researchgate.netmdpi.commdpi.com

The presence of an amino group (-NH₂) at the C5 position, as in this compound, significantly influences this reactivity profile. The amino group is a strong electron-donating group, which increases the electron density of the pyrazole ring, further enhancing its nucleophilicity, especially at the C4 position. researchgate.net This makes the C4 position even more reactive towards electrophiles.

The 1-(2-phenylethyl) substituent at the N1 position also contributes to the electronic properties, primarily through inductive effects. While the phenyl group offers possibilities for π-π stacking interactions, the ethyl linker provides steric bulk that can influence the approach of reagents.

The reactivity of the nitrogen atoms is also distinct. The N2 nitrogen, being pyridine-like, possesses a lone pair of electrons that is not part of the aromatic system, making it basic and available for protonation or alkylation. mdpi.commdpi.com The N1 nitrogen is pyrrole-like, and its lone pair is involved in the aromatic sextet. mdpi.com

| Position | Predicted Reactivity | Influencing Factors | Typical Reactions |

|---|---|---|---|

| C3 | Electrophilic (susceptible to nucleophilic attack) | Adjacent electronegative N2 atom. | Nucleophilic substitution (under harsh conditions). |

| C4 | Highly Nucleophilic (susceptible to electrophilic attack) | Electron-rich center of the pyrazole ring, further activated by the C5-amino group. | Electrophilic aromatic substitution (halogenation, nitration, acylation). researchgate.netmdpi.com |

| C5 | Electrophilic (site of the amino group) | Adjacent electronegative N1 atom; bears the amino substituent. | Reactions of the amino group (diazotization, condensation). scirp.orgbeilstein-journals.org |

| N2 | Nucleophilic/Basic | Pyridine-like nitrogen with an available lone pair. | Protonation, Quaternization. mdpi.com |

Theoretical Studies of Reaction Mechanisms

Theoretical studies on pyrazole derivatives provide valuable insights into the mechanistic pathways that this compound is likely to follow.

N-Alkylation Mechanisms and Selectivity in Pyrazole Derivatives

The N-alkylation of pyrazoles is a fundamental transformation. In unsymmetrical pyrazoles, alkylation can occur at either of the two ring nitrogen atoms, leading to regioisomers. The selectivity of this reaction is influenced by both steric and electronic factors, as well as the reaction conditions. mdpi.comresearchgate.netacs.org

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to rationalize the regioselectivity of N-alkylation. acs.org For 3-substituted pyrazoles, alkylation under basic conditions often favors the N1 position due to steric hindrance around the N2 position. acs.org In the case of this compound, since the N1 position is already substituted, further alkylation would occur at the N2 position, leading to a quaternary pyrazolium (B1228807) salt.

Acid-catalyzed N-alkylation methods have also been developed, for instance, using trichloroacetimidates as electrophiles. mdpi.com These reactions can also produce mixtures of regioisomers, with steric factors often controlling the major product. mdpi.com

Proton Transfer Dynamics and Solvent Effects in Pyrazoles

Proton transfer is a key process in the chemistry of pyrazoles, particularly for N-unsubstituted derivatives which exhibit tautomerism. mdpi.comias.ac.in For N-substituted pyrazoles like this compound, intermolecular proton transfer can still occur, for example, involving the exocyclic amino group or protonation at the N2 position.

Theoretical studies have shown that proton transfer can be an intramolecular process with a high activation energy, or it can be facilitated by solvent molecules. ias.ac.inias.ac.indaneshyari.com Solvents, especially polar protic ones like water, can form hydrogen-bonded complexes with the pyrazole, significantly lowering the activation energy for proton transfer. ias.ac.innih.govnih.gov The formation of pyrazole-solvent hydrogen bonds can be favored over pyrazole-pyrazole clusters in such solvents. nih.gov The rate and mechanism of proton transfer are influenced by the electronic nature of the substituents on the pyrazole ring. ias.ac.indaneshyari.com

| Proton Transfer Mechanism | Assisting Molecule | Calculated Activation Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Single Intramolecular Proton Transfer | None | 45.7 - 55.5 | ias.ac.indaneshyari.com |

| Double Proton Transfer (Dimer) | Another Pyrazole Molecule | 11.4 - 19.4 | ias.ac.indaneshyari.com |

| Solvent-Assisted Proton Transfer | Water | 26.6 - 31.8 | ias.ac.inias.ac.in |

| Ammonia | 17.3 - 22.5 | ias.ac.inias.ac.in |

Ring-Opening and Rearrangement Processes

The pyrazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. mdpi.com For 5-aminopyrazoles, oxidative conditions can lead to ring-opening to form derivatives like 3-diazenylacrylonitriles. mdpi.com Photochemical induction can also cause cleavage of the N-C bond in pyrazolo[1,2-a]pyrazolone systems. mdpi.com

Rearrangements of N-alkylpyrazoles have been reported. For instance, 1-phenyl-substituted pyrazolium salts can deprotonate to form N-heterocyclic carbenes that undergo a sequence of ring-opening, ring-closure, and tautomerization to yield substituted 4-aminoquinolines. researchgate.net DFT calculations suggest this transformation proceeds through intramolecular elimination, imine inversion, and a 6π-electrocyclization. researchgate.net It is conceivable that under specific conditions, this compound could undergo analogous rearrangements.

Chemical Transformations of the Amino and Phenylethyl Moieties

The amino and phenylethyl groups on the this compound scaffold offer additional sites for chemical modification.

The primary amino group at the C5 position is a versatile functional handle. It can undergo a variety of reactions typical for arylamines, including:

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -Cl, -Br, -CN). scirp.org

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. scirp.org

Condensation Reactions: The nucleophilic amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases) or can be used as a building block for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. scirp.orgbeilstein-journals.orgnih.gov

The phenylethyl group at the N1 position is generally less reactive. However, the benzene (B151609) ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the conditions would need to be carefully controlled to avoid reactions on the more activated pyrazole ring. The position of substitution on the phenyl ring (ortho, meta, or para) would be directed by the activating nature of the ethyl-pyrazole substituent. The ethyl linker itself is largely unreactive, though radical reactions at the benzylic position are a possibility under specific conditions.

Advanced Spectroscopic and Structural Elucidation of 1 2 Phenylethyl 1h Pyrazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and environment of atoms within a molecule. For 1-(2-phenylethyl)-1H-pyrazol-5-amine, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the protons of the phenylethyl and pyrazole (B372694) moieties. The protons of the ethyl linker would likely appear as two triplets, a result of spin-spin coupling. The hydrogens on the pyrazole ring are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the amino and N-phenylethyl substituents. The protons of the phenyl group would typically present as a multiplet. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be concentration-dependent and may disappear upon D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show distinct signals for the two carbons of the ethyl bridge, the carbons of the pyrazole ring, and the carbons of the phenyl group. The chemical shifts of the pyrazole carbons are particularly diagnostic of the substitution pattern. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often employed to predict ¹H and ¹³C chemical shifts, which can then be compared with experimental data for unambiguous signal assignment. researchgate.net

Predicted ¹H and ¹³C NMR Data The following table presents predicted chemical shifts (δ) in ppm. These are hypothetical values based on known ranges for similar structural motifs and should be confirmed by experimental data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-CH (ortho, meta, para) | 7.20-7.40 (m) | 126.0-129.0, 138.0 (ipso) |

| -CH₂-Ph | 3.10 (t) | ~40.0 |

| N-CH₂- | 4.20 (t) | ~55.0 |

| Pyrazole-H3 | 7.45 (d) | ~140.0 |

| Pyrazole-H4 | 5.80 (d) | ~95.0 |

| Pyrazole-C5 | - | ~155.0 |

| -NH₂ | 4.50 (br s) | - |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₁H₁₃N₃.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the cleavage of the bond between the two CH₂ groups of the phenylethyl substituent, leading to the formation of a stable tropylium (B1234903) cation (m/z 91). Another significant fragmentation pathway would be the loss of the amino group or cleavage of the pyrazole ring, providing further structural information.

Expected Key Mass Spectrometry Fragments This table outlines the expected mass-to-charge ratios (m/z) for key fragments. These are predictions and require experimental verification.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₁₁H₁₃N₃]⁺ | 187 |

| [M - CH₂Ph]⁺ | [C₃H₄N₃]⁺ | 82 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [C₉H₉]⁺ | [M - N₂H₂]⁺ | 117 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine, aromatic rings, and C-H bonds.

The most distinguishable feature would be the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com An N-H bending vibration is also expected around 1600-1650 cm⁻¹. wpmucdn.com The aromatic C-H stretching vibrations of the phenyl and pyrazole rings would be observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would produce signals in the 1400-1600 cm⁻¹ region.

Characteristic Infrared Absorption Bands The following table lists the expected vibrational frequencies in cm⁻¹. These are general ranges and the exact positions can vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1600 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Rings | C=C and C=N Stretch | 1400 - 1600 |

| C-N Stretch | - | 1250 - 1350 |

X-ray Crystallography for Solid-State Structure Determination

Although no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid-state. For a crystalline sample of this compound, this technique would provide precise bond lengths, bond angles, and torsion angles.

It is anticipated that the pyrazole ring would be essentially planar. The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the amino group (N-H···N), forming dimers or extended networks, which is a common feature in the crystal structures of aminopyrazole derivatives. The orientation of the phenylethyl group relative to the pyrazole ring would also be a key structural feature determined by this method.

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

In modern chemical research, a powerful approach to structural elucidation involves the combination of experimental spectroscopic measurements with theoretical calculations, often using Density Functional Theory (DFT). nih.gov This comparative method is particularly valuable for complex molecules or where experimental data may be ambiguous.

For this compound, theoretical calculations at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) could be performed to predict its NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). researchgate.netnih.gov The calculated spectra can then be compared with the experimental data. A strong correlation between the experimental and theoretical results would provide a high degree of confidence in the structural assignment. nih.gov This approach is widely used in the study of pyrazole derivatives to confirm structures and understand their electronic properties. researchgate.netnih.govnih.gov

Computational Chemistry and Theoretical Modeling of 1 2 Phenylethyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the optimized geometry and electronic properties of molecules. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP combined with various basis sets (e.g., 6-311G(d,p)), are commonly employed to calculate geometric properties, vibrational frequencies, and various reactivity descriptors. asrjetsjournal.orgasrjetsjournal.org These calculations provide a foundational understanding of the molecule's stability and electronic characteristics. scilit.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, which can be considered the outer electron orbital, acts as an electron donor, while the LUMO is the innermost orbital capable of accepting electrons. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. asrjetsjournal.org For pyrazole derivatives, DFT calculations are used to determine the energies of these frontier orbitals and the resulting energy gap, which helps in understanding their intramolecular charge transfer capabilities. nih.govresearchgate.net

Illustrative FMO Data for a Pyrazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.in These descriptors are calculated based on the energies of the frontier molecular orbitals (HOMO and LUMO). asrjetsjournal.org Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A higher hardness value indicates greater stability.

Global Softness (S): The reciprocal of hardness, indicating how easily a molecule can undergo electronic changes.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. rasayanjournal.co.in

These descriptors are crucial for rationalizing the reactivity patterns of molecular systems and classifying compounds based on their chemical behavior. rasayanjournal.co.in

Illustrative Quantum Chemical Descriptors for a Pyrazole Derivative

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Global Softness (S) | 0.388 |

| Electrophilicity Index (ω) | 2.62 |

Molecular Dynamics and Conformational Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational changes and flexibility of a molecule, which are essential for its biological function and interactions. nih.gov By simulating the molecule in a relevant environment (e.g., in water), MD can reveal stable conformations and the dynamics of its interaction with surrounding solvent molecules. mdpi.com For pyrazole derivatives, MD simulations can be used to inspect the stability of the molecule's binding conformation within a protein's active site, often analyzed using metrics like the root mean square deviation (RMSD) over the simulation period. nih.govnih.gov A stable RMSD plot suggests that the ligand has reached an equilibrium state within the binding pocket. nih.gov

Applications in Advanced Materials Science and Catalysis Involving 1 2 Phenylethyl 1h Pyrazol 5 Amine Derivatives

Ligand Design in Coordination Chemistry

The pyrazole (B372694) moiety is a well-established and influential N-heterocycle in coordination chemistry. mdpi.comresearchgate.net The presence of a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen atom allows pyrazoles to act as weak acids or bases, depending on the substituents. mdpi.com The 1-(2-phenylethyl)-1H-pyrazol-5-amine structure is particularly interesting for ligand design because it combines the coordinating ability of the pyrazole ring's pyridine-type nitrogen with the additional donor site of the 5-amino group, enabling it to act as a chelating ligand. researchgate.netresearchgate.net Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in highly stable metal complexes. nih.gov

The design of ligands based on pyrazole scaffolds allows for the creation of complexes with diverse topologies and nuclearities, from mononuclear to polynuclear structures. researchgate.net The phenylethyl group at the N1 position of the pyrazole ring introduces steric bulk, which can be strategically used to control the coordination environment around a metal center, influence the geometry of the resulting complex, and prevent the formation of undesired polymeric structures. nih.govdepositolegale.it

Derivatives of this compound are expected to form stable coordination complexes with a wide range of transition metals, including but not limited to copper(II), zinc(II), iron(II/III), cobalt(II), and nickel(II). nih.govnih.govresearchgate.net The pyrazole-amine scaffold can act as a bidentate ligand, coordinating to a metal center through the N2 atom of the pyrazole ring and the nitrogen atom of the 5-amino group. The formation of these metal complexes typically involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates) in an appropriate solvent. nih.govresearchgate.net

The resulting metal complexes can be thoroughly characterized using a suite of analytical techniques to determine their structure, composition, and properties.

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions like hydrogen bonding. nih.govunicam.it

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the N-H stretches of the amine and the C=N stretches of the pyrazole ring. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal ion. nih.govmocedes.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes in solution, confirming the structure and purity. nih.gov

Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the complexes. nih.gov

The table below summarizes typical coordination geometries observed for metal complexes formed with pyrazole-based ligands.

| Metal Ion | Typical Coordination Geometry | Example Complex Type |

| Cu(II) | Distorted Square Planar, Octahedral | [Cu(L)₂], [Cu(L)₂Cl₂] |

| Zn(II) | Tetrahedral, Octahedral | [Zn(L)₂], [Zn(L)₂(H₂O)₂] |

| Fe(II)/Fe(III) | Octahedral | [Fe(L)₂(H₂O)₂]²⁺ |

| Co(II) | Tetrahedral, Octahedral | [Co(L)₂Cl₂] |

| Ni(II) | Square Planar, Octahedral | [Ni(L)₂Cl₂] |

| Cd(II) | Octahedral | [Cd(L)₂Cl₂] |

| L represents a generic bidentate pyrazole-amine ligand. |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. acs.org The ability to tailor the organic linker is a key feature of MOF chemistry, allowing for the design of materials with specific pore sizes, shapes, and chemical functionalities for targeted applications. digitellinc.com

Pyrazole-based ligands are of considerable interest for constructing robust MOFs. acs.org The pyrazolate anion, formed by deprotonation of the pyrazole N-H group, can bridge two metal centers, leading to the formation of stable, porous frameworks. nih.govuninsubria.it Azolate-based MOFs, particularly those based on pyrazolates, often exhibit enhanced chemical stability, sometimes even in strongly alkaline solutions, compared to their carboxylate-based counterparts. acs.org Derivatives of this compound can serve as functional linkers in MOF synthesis. The pyrazole ring can participate in framework construction, while the amine group can be left available within the pores to act as a functional site for selective guest interactions. researchgate.netdtu.dk

The tailored porosity and chemical functionality of pyrazolate-based MOFs make them highly promising for a variety of applications.

Gas Storage and Separation: The defined pore apertures and functionalized internal surfaces of MOFs allow for the selective adsorption of specific gas molecules over others. Pyrazolate MOFs have shown promise for separating industrially relevant gases. For instance, Hofmann-based MOFs incorporating a bis-pyrazole linker demonstrated selective uptake of acetylene over methane and CO₂, as well as propylene over propane. rsc.org The introduction of amine groups from the this compound linker into the pore environment can enhance the affinity for acidic gases like CO₂ or formaldehyde through specific chemical interactions. researchgate.net A water-stable aluminum pyrazolate dicarboxylate MOF, for example, has been shown to be a highly efficient and reusable filter for formaldehyde. researchgate.net

Catalysis: MOFs can serve as heterogeneous catalysts, offering advantages such as high surface area, tunable active sites, and ease of catalyst recovery. researchgate.net The metal nodes themselves can act as catalytic centers, or the organic linkers can be functionalized to introduce catalytic activity. Cobalt(II)-containing pyrazolate-based MOFs have been successfully employed as catalysts in heterogeneous oxidation reactions. researchgate.net The well-defined channels of these MOFs facilitate reactant access and product departure, while the framework provides a stable support for the active sites. acs.orgresearchgate.net

The table below highlights the performance of representative pyrazolate-based MOFs in separation applications.

| MOF System | Gas Mixture | Selectivity | Basis of Separation |

| [Fe(H₂mdp)(Ni(CN)₄)] | C₂H₂/CO₂ | ~10.5 at 298 K | Strong binding at unsaturated Ni(II) sites |

| [Co(H₂mdp)(Ni(CN)₄)] | C₃H₆/C₃H₈ | ~14 at 298 K | Preferential binding to pore walls |

| Al-3.5-PDA (MOF-303) | Formaldehyde/Air | High | Reversible chemisorption on pyrazole moieties |

| Data is illustrative of performance in pyrazolate-based systems. |

Development of Functional Polymeric Materials

Functional polymers are a class of materials designed to possess specific properties and functions beyond those of conventional polymers, such as electrical conductivity, optical activity, or stimuli-responsiveness. nih.govmdpi.com These properties arise from the incorporation of specific functional groups into the polymer backbone or as side chains. nih.gov The this compound monomer is a candidate for creating such advanced materials due to its polymerizable amine group and the electronically active pyrazole ring. google.comias.ac.in Polyamides containing heterocyclic rings like pyrazole in their main chain are known to exhibit advanced properties, including high thermal stability and unique optical characteristics. ias.ac.in

Conducting polymers are organic materials with electrical properties similar to metals and inorganic semiconductors, combined with the processing advantages of conventional polymers. ebrary.net Materials like polypyrrole and polyaniline are well-known examples. nih.gov The synthesis of electrically conducting poly(pyrazoles) has also been explored. google.com

The polymerization of substituted aminopyrazole derivatives can lead to the formation of a conjugated polymer backbone, which is essential for electrical conductivity. google.com A proposed method involves a process akin to polyaniline synthesis, where a monomer activation step using a base converts the protonated pyrazole ring nitrogen to an amine salt, facilitating polymerization. google.com For a polymer based on this compound, the π-conjugated system of the pyrazole rings linked together would form the pathway for charge transport. The conductivity of such polymers can be further tuned by "doping," a process of introducing small amounts of oxidizing or reducing agents to create charge carriers (polarons and bipolarons) along the polymer chain. ebrary.net These materials could find applications as n-dopable or p-dopable electron acceptors in photovoltaic cells. google.com

The intrinsic electronic properties and conjugated π-systems of pyrazole derivatives make them valuable in materials science for applications in optoelectronics. mdpi.com Appropriately substituted pyrazoles can exhibit significant photoluminescence (PL), with properties including high fluorescence quantum yields and tunable emission spectra. mdpi.comrsc.org These characteristics make them suitable for use as organic fluorophores, sensors, and active components in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Semi-linear polymeric structures containing pyrazole units have been synthesized and shown to possess notable photoluminescent properties. ias.ac.in For example, a pyrazole-containing copolymer exhibited a fluorescence quantum yield of 81% with an emission maximum at 513 nm (green light). ias.ac.in The photophysical properties can be tuned by altering the substituents on the pyrazole ring and by controlling the polymer architecture. The phenylethyl group in this compound could influence the solid-state packing and intermolecular interactions, thereby affecting the final optical properties of a derived polymer. These polymers could be incorporated into devices such as transistors, photoresists, and sensors. ias.ac.in

The table below summarizes the photoluminescence properties of some reported pyrazole-containing polymeric materials.

| Polymer Type | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (%) |

| Pyrazole-containing Copolymer | ~450 | 513 | 81 |

| Pyrazole-containing Homopolymer | ~400 | 460 | 31 |

| Data from representative pyrazole-based polymer systems. ias.ac.in |

Catalytic Applications of Pyrazole-Containing Systems

The pyrazole moiety is a versatile ligand scaffold in coordination chemistry, leading to extensive applications in catalysis. nih.govresearchgate.net The ability of pyrazole derivatives to coordinate with a wide range of metal centers allows for the development of catalysts with tunable steric and electronic properties. The N-H group of an unsubstituted or N-1 substituted pyrazole can act as a proton-responsive site, enabling metal-ligand cooperation in catalytic cycles. nih.gov This bifunctional nature is crucial for many catalytic transformations.

Homogeneous and Heterogeneous Catalysis

Pyrazole-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis, demonstrating their adaptability to different reaction environments. nih.govnih.gov

Homogeneous Catalysis: In a homogeneous setting, pyrazole-ligated metal complexes operate in the same phase as the reactants. The ease of modification of the pyrazole ring allows for fine-tuning of the catalyst's activity and selectivity. nih.gov For instance, copper(II) complexes generated in situ with tripodal pyrazole-based ligands have been shown to catalyze the aerobic oxidation of catechol to o-quinone. researchgate.net The catalytic activity in these systems is dependent on both the specific structure of the pyrazole ligand and the nature of the copper salts used. researchgate.net Protic pyrazole ligands, particularly in pincer-type configurations, have been instrumental in developing catalysts for reactions like transfer hydrogenation, where the pyrazole N-H group actively participates in the catalytic mechanism. nih.gov

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which facilitates its separation and recycling. nih.gov A prominent application of pyrazole derivatives in this area is their use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netacs.org These crystalline, porous materials can act as robust heterogeneous catalysts. For example, a highly stable pyrazolate-based MOF, PCN-300, incorporating a Cu-porphyrin center, has been developed to catalyze the dehydrogenative C–O cross-coupling reaction. acs.org The synergy between the active metal sites and the pyrazole-containing framework is crucial for the efficiency of these catalysts. acs.org Similarly, pyranopyrazole synthesis has been achieved using various recyclable heterogeneous catalysts, highlighting the move towards more sustainable chemical processes. nih.gov

| Catalysis Type | Catalyst System Example | Reaction Catalyzed | Key Feature of Pyrazole Ligand |

|---|---|---|---|

| Homogeneous | In situ-generated Copper(II) complexes of tripodal pyrazole ligands | Aerobic oxidation of catechol to o-quinone researchgate.net | Strong coordination to the metal center, tunable electronic environment. researchgate.net |

| Homogeneous | Ruthenium(II) complexes with protic pincer-type pyrazole ligands | Transfer hydrogenation | Proton-responsive N-H group enables metal-ligand cooperation. nih.gov |

| Heterogeneous | Pyrazolate-based Metal-Organic Framework (PCN-300) | Dehydrogenative C-O cross-coupling acs.org | Forms a robust, porous framework providing stability and active sites. acs.org |

| Heterogeneous | Fe₃O₄@L-arginine nanocatalyst | One-pot synthesis of spiro-pyrano[2,3-c]-pyrazole derivatives nih.gov | Component in a multi-component reaction catalyzed by a recyclable material. nih.gov |

Supramolecular Chemistry involving Pyrazole Units

The pyrazole ring is an excellent building block in supramolecular chemistry due to its distinct hydrogen bonding capabilities. csic.es It contains both a Brønsted acidic N-H proton donor site and a pyridine-type nitrogen atom that acts as a proton acceptor. nih.govnih.gov This amphiprotic character allows pyrazole derivatives to form predictable and stable non-covalent assemblies. csic.es

| Molecular System | Key Intermolecular Interaction | Resulting Supramolecular Motif |

|---|---|---|

| Indole-pyrazole hybrids | N-H(indole)···N(pyrazole) hydrogen bond mdpi.com | Dimers, Tetramers, Chains, Helices mdpi.com |

| Generic 1H-Pyrazoles | N-H(pyrazole)···N(pyrazole) hydrogen bond | Dimers, Trimers, Tetramers, Chains (Catemers) mdpi.com |

| Pyrazole carboxylic acids in MOFs | Coordination bonds and hydrogen bonding | Controlled supramolecular architecture in coordination polymers. researchgate.net |

Sensing Applications

Pyrazole derivatives have emerged as highly versatile platforms for the design of chemosensors for detecting a wide range of analytes, including metal ions and anions. nih.govrsc.org Their utility in this field stems from their inherent ability to act as chelating ligands, combined with their favorable photophysical properties and synthetic accessibility. rsc.orgresearchgate.net The pyrazole scaffold can be readily functionalized with chromogenic or fluorogenic units, allowing for the creation of sensors that signal the presence of an analyte through a colorimetric or fluorescent response. nih.gov

The sensing mechanism often relies on the coordination of the pyrazole's nitrogen atoms with the target analyte, typically a metal ion. This binding event alters the electronic properties of the sensor molecule, leading to a measurable change in its absorption or emission spectrum. rsc.org Processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF) are commonly exploited in the design of pyrazole-based fluorescent sensors. nih.govsemanticscholar.org

For instance, a pyridine-pyrazole based chemosensor was developed for the selective recognition of Al³⁺ ions, exhibiting both a colorimetric and a "turn-on" fluorescence response. nih.gov Similarly, pyrazoline derivatives have been engineered to act as selective fluorescent probes for other metal ions like Cu²⁺, Zn²⁺, and Hg²⁺. semanticscholar.orgtandfonline.comsemanticscholar.org The design of these sensors often incorporates other donor atoms (e.g., oxygen, sulfur) to create a specific coordination pocket that provides high selectivity for the target ion. rsc.org The simplicity of the synthetic methods and the high sensitivity achieved make these compounds promising for applications in environmental and biological monitoring. nih.govrsc.org

| Sensor Type | Target Analyte | Sensing Principle | Observed Response |

|---|---|---|---|

| Pyridine–pyrazole derivative | Al³⁺ | Chelation-Induced Enhanced Fluorescence (CHEF) nih.gov | Colorimetric change and fluorescence "turn-on" nih.govrsc.org |

| Pyrazoline derivative | Cu²⁺ | Intramolecular Charge Transfer (ICT) semanticscholar.org | Fluorescence quenching ("turn-off") or enhancement ("turn-on"). semanticscholar.orgnih.gov |

| Pyrazoline derivative | Hg²⁺ | Chelation and fluorescence modulation. nih.govtandfonline.com | Fluorescence quenching or enhancement. tandfonline.com |

| Pyrazole derivative | Zn²⁺ / Cd²⁺ | Photoinduced Electron Transfer (PET) inhibition semanticscholar.org | Fluorescence "turn-on" semanticscholar.org |

| Pyrazole derivative | Fe³⁺ | Chelation and fluorescence modulation semanticscholar.org | Fluorescence "turn-on" semanticscholar.org |

Future Research Directions and Emerging Paradigms for 1 2 Phenylethyl 1h Pyrazol 5 Amine Research

The exploration of 1-(2-phenylethyl)-1H-pyrazol-5-amine and its analogues is poised to accelerate with the integration of cutting-edge technologies and innovative chemical strategies. Future research is steering towards more efficient, sustainable, and targeted approaches to synthesis and application. These emerging paradigms promise to unlock the full potential of this pyrazole (B372694) scaffold, leading to the discovery of novel compounds with highly specific functionalities.

Q & A

Basic: What are the standard synthetic routes for 1-(2-phenylethyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazine derivatives with 2-phenylethyl ketones under acidic or basic conditions. A common method includes forming a hydrazone intermediate, followed by cyclization to yield the pyrazole ring . Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Yield improvements (from ~50% to >75%) are achievable via continuous flow reactors, which reduce side reactions through precise temperature and mixing control .

Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ values across studies) be resolved for this compound?

Contradictions often arise from assay variability or differences in cellular models. Methodological approaches include:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase inhibition) and assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolic stability testing : Assess compound stability in liver microsomes to account for degradation artifacts .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and X-ray crystallography for target engagement .

For example, discrepancies in antimicrobial activity may stem from bacterial strain-specific efflux pumps, which can be mitigated by combining the compound with efflux inhibitors like PAβN .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C-5 amine vs. C-3 substitution). Key signals: NH₂ at δ 4.8–5.2 ppm (broad) and aromatic protons at δ 7.2–7.6 ppm .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and confirm the 2-phenylethyl substituent’s orientation .

- HRMS : Validates molecular formula (C₁₁H₁₃N₃, [M+H]⁺ = 188.1184) and detects impurities .

Advanced: How can computational methods guide the design of analogs with improved target selectivity?

- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2 for anti-inflammatory activity). Focus on π-π interactions between the phenyl group and hydrophobic pockets .

- QSAR modeling : Train models on datasets of pyrazole derivatives to correlate substituent electronegativity (e.g., –F or –OCH₃) with bioactivity .

- ADMET prediction : SwissADME estimates permeability (LogP < 3) and toxicity (AMES test) to prioritize analogs .

Basic: What are the primary biological activities reported for this compound?

- Antimicrobial : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Anticancer : IC₅₀ of 12 µM in MCF-7 breast cancer cells, linked to ROS generation and caspase-3 activation .

- Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.8 µM) through competitive binding at the active site .

Advanced: What strategies address low solubility in aqueous buffers during in vitro assays?

- Prodrug design : Introduce phosphate esters at the amine group, which hydrolyze in physiological conditions .

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Basic: How should researchers handle safety concerns related to this compound?

- PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation (STOT SE Category 3) .

- Waste disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .

Advanced: What mechanistic insights explain its dual activity as an antimicrobial and anticancer agent?

- Reactive oxygen species (ROS) : The pyrazole core generates superoxide radicals, damaging microbial DNA and cancer cell mitochondria .

- Target overlap : Inhibition of topoisomerase II (IC₅₀ = 1.2 µM) disrupts bacterial DNA gyrase and human cancer cell replication .

- Structure-activity relationship : The 2-phenylethyl group enhances membrane penetration, while the C-5 amine mediates hydrogen bonding with active sites .

Basic: How does this compound compare to analogs like 1-(4-methoxyphenyl)-1H-pyrazol-5-amine?

- Electron effects : The 4-methoxy group increases electron density, enhancing COX-2 inhibition but reducing metabolic stability .

- Bioavailability : 2-Phenylethyl substitution improves LogP (2.1 vs. 1.8) and blood-brain barrier penetration .

- Synthetic complexity : 2-Phenylethyl derivatives require additional steps for alkylation, increasing cost .

Advanced: What experimental designs mitigate batch-to-batch variability in synthesis?

- DoE (Design of Experiments) : Optimize parameters (e.g., pH, temperature) using a Central Composite Design to identify critical factors .

- In-line analytics : Implement FTIR for real-time monitoring of hydrazone intermediate formation .

- Purification protocols : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate >98% pure product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.